8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one
Overview
Description
NU7441, also known as 2-N-morpholino-8-dibenzothiophenyl-chromen-4-one, is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks (DSBs). This compound has garnered significant attention in the field of cancer research due to its ability to sensitize cancer cells to DNA-damaging agents such as ionizing radiation and chemotherapeutic drugs .
Mechanism of Action
Target of Action
NU 7441, also known as KU-57788, is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) . DNA-PK is a member of the phosphatidylinositol (PI) 3-kinase related kinase (PIKK) family involved in the signaling of cellular stress responses .
Mode of Action
NU 7441 acts as an ATP-competitive inhibitor of DNA-PK . It interacts with DNA-PK, inhibiting its activity, which is essential for the repair of DNA double-strand breaks . This inhibition sensitizes cells to chemo- or radio-therapy agents, leading to increased DNA damage being induced by these types of cancer therapies .
Biochemical Pathways
The primary biochemical pathway affected by NU 7441 is the non-homologous end joining (NHEJ) DNA repair pathway . DNA-PK plays a crucial role in this pathway, and its inhibition by NU 7441 disrupts the repair of DNA double-strand breaks .
Result of Action
The inhibition of DNA-PK by NU 7441 leads to increased DNA damage in cells exposed to chemo- or radio-therapy . This is due to the disruption of the NHEJ DNA repair pathway, which normally repairs DNA double-strand breaks . As a result, cells become more sensitive to DNA-damaging therapies, which can enhance the efficacy of these treatments .
Biochemical Analysis
Biochemical Properties
NU 7441 interacts with DNA-PK, an enzyme involved in the non-homologous end joining (NHEJ) DNA repair pathway . It selectively inhibits DNA-PK with an IC50 of 14 nM . It also inhibits mTOR and PI3K, with IC50 values of 1.7 μM and 5 μM respectively .
Cellular Effects
NU 7441 has been shown to influence cell function by inhibiting DNA repair mechanisms, thereby sensitizing cells to DNA-damaging agents such as ionizing radiation and chemotherapeutic drugs . It can also reduce the frequency of NHEJ and enhance the rate of homologous recombination repair after DNA cleavage mediated by Cas9 .
Molecular Mechanism
At the molecular level, NU 7441 exerts its effects by binding to DNA-PK and inhibiting its activity . This inhibition disrupts the NHEJ pathway, leading to an accumulation of DNA double-strand breaks and increased sensitivity to DNA-damaging agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NU 7441 have been observed to change over time. For instance, pre-incubation with NU 7441 for 4 hours followed by the addition of a DNA-damaging agent leads to a sustained increase in DNA damage .
Dosage Effects in Animal Models
In animal models, the effects of NU 7441 have been shown to vary with dosage. For example, in a study involving mice with SW620 xenografts, the combination of NU 7441 and etoposide led to a significant delay in tumor growth .
Metabolic Pathways
NU 7441 is involved in the DNA damage response pathway, specifically the NHEJ pathway . It interacts with DNA-PK, a key enzyme in this pathway .
Transport and Distribution
Given its role as a DNA-PK inhibitor, it is likely that it is transported to the nucleus where DNA-PK is located .
Subcellular Localization
NU 7441 is likely to be localized in the nucleus due to its interaction with DNA-PK, a nuclear enzyme involved in the NHEJ pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NU7441 involves several key steps. The starting material is typically a chromenone derivative, which undergoes a series of reactions to introduce the morpholino and dibenzothiophenyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: While detailed industrial production methods for NU7441 are not extensively documented, the synthesis generally follows the principles of organic synthesis, including purification steps such as recrystallization and chromatography to achieve the desired purity levels. The compound is typically produced in small quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions: NU7441 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving NU7441 include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). The reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from reactions involving NU7441 depend on the specific reaction conditions and reagents used.
Scientific Research Applications
NU7441 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, NU7441 is used to sensitize cancer cells to DNA-damaging agents, thereby enhancing the efficacy of treatments such as ionizing radiation and chemotherapeutic drugs . Additionally, NU7441 is employed in genome editing studies to improve the efficiency of homology-directed repair (HDR) by inhibiting the NHEJ pathway .
Comparison with Similar Compounds
NU7441 is often compared with other DNA-PK inhibitors such as NU7026 and KU-0060648. While all these compounds inhibit DNA-PK, NU7441 is noted for its higher potency and selectivity. NU7441 has an IC50 value of 14 nM, making it significantly more potent than NU7026. Additionally, NU7441 has shown greater efficacy in sensitizing cancer cells to DNA-damaging agents compared to other inhibitors .
List of Similar Compounds:- NU7026
- KU-0060648
- Wortmannin
- LY294002
NU7441 stands out due to its high potency and selectivity, making it a valuable tool in cancer research and genome editing studies .
Properties
IUPAC Name |
8-dibenzothiophen-4-yl-2-morpholin-4-ylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO3S/c27-21-15-23(26-11-13-28-14-12-26)29-24-17(6-3-9-20(21)24)19-8-4-7-18-16-5-1-2-10-22(16)30-25(18)19/h1-10,15H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMULYFATHSZJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462509 | |
Record name | 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503468-95-9 | |
Record name | NU-7441 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503468959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NU-7441 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF6ZJD5WGU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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